tert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate
CAS No.:
Cat. No.: VC13648559
Molecular Formula: C14H19N3O2
Molecular Weight: 261.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19N3O2 |
|---|---|
| Molecular Weight | 261.32 g/mol |
| IUPAC Name | tert-butyl N-(2,3-dimethylindazol-6-yl)carbamate |
| Standard InChI | InChI=1S/C14H19N3O2/c1-9-11-7-6-10(8-12(11)16-17(9)5)15-13(18)19-14(2,3)4/h6-8H,1-5H3,(H,15,18) |
| Standard InChI Key | FBCIBKQTMYBCOW-UHFFFAOYSA-N |
| SMILES | CC1=C2C=CC(=CC2=NN1C)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC1=C2C=CC(=CC2=NN1C)NC(=O)OC(C)(C)C |
Introduction
Structural and Molecular Characteristics
The molecular architecture of tert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate comprises a 2,3-dimethylindazole ring system linked to a tert-butyl carbamate group at the 6-position. The indazole moiety, a bicyclic structure containing two adjacent nitrogen atoms, is substituted with methyl groups at the 2- and 3-positions, enhancing steric hindrance and electronic stability. The tert-butyl carbamate group () acts as a protective moiety for the amine functionality, a common strategy in organic synthesis to prevent unwanted side reactions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | tert-Butyl N-(2,3-dimethylindazol-6-yl)carbamate |
| Molecular Formula | |
| Molecular Weight | 261.32 g/mol |
| SMILES | CC1=C2C=CC(=CC2=NN1C)NC(=O)OC(C)(C)C |
| InChIKey | FBCIBKQTMYBCOW-UHFFFAOYSA-N |
| CAS Number | Not explicitly listed |
The compound’s crystallographic data and spectroscopic profiles (e.g., NMR, IR) are consistent with carbamate derivatives, though specific spectral assignments require further experimental validation.
Synthesis and Optimization
The synthesis of tert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate typically involves a two-step protocol:
Reaction Mechanism
-
Amine Protection: 2,3-Dimethyl-2H-indazol-6-amine reacts with tert-butyl chloroformate () in the presence of a base such as triethylamine or pyridine. This step forms the carbamate linkage via nucleophilic acyl substitution.
-
Purification: The crude product is isolated via column chromatography or recrystallization, yielding high-purity material.
Synthetic Conditions
-
Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred due to their inertness and solubility properties.
-
Temperature: Reactions are conducted at 0–25°C to minimize decomposition.
-
Yield: Reported yields range from 60% to 85%, depending on the purity of starting materials.
Table 2: Representative Synthetic Protocol
| Parameter | Condition |
|---|---|
| Starting Material | 2,3-Dimethyl-2H-indazol-6-amine |
| Reagent | tert-Butyl chloroformate |
| Base | Triethylamine |
| Solvent | Dichloromethane |
| Reaction Time | 2–4 hours |
| Workup | Column chromatography |
Applications in Pharmaceutical and Agrochemical Research
Intermediate in Drug Discovery
Carbamates like tert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate are pivotal in constructing complex molecules. For example, analogous compounds have been employed in the synthesis of cystic fibrosis transmembrane conductance regulator (CFTR) potentiators, where the tert-butyl group enhances solubility and metabolic stability . The indazole core is also prevalent in kinase inhibitors and anticancer agents, underscoring its versatility .
Protective Group Strategy
The tert-butyl carbamate (Boc) group is widely used to protect amines during multi-step syntheses. Its stability under basic and nucleophilic conditions allows sequential modifications at other reactive sites, followed by deprotection using acidic conditions (e.g., HCl in dioxane).
Physicochemical Properties and Stability
Solubility and Lipophilicity
-
Solubility: Limited aqueous solubility due to the hydrophobic tert-butyl group; soluble in organic solvents like DCM, THF, and DMSO.
-
Lipophilicity: High logP value (~2.5) predicts favorable membrane permeability, making it suitable for prodrug design.
Thermal and Oxidative Stability
The compound is stable at room temperature but degrades above 150°C. Storage recommendations include refrigeration (2–8°C) under inert atmosphere to prevent hydrolysis.
Future Perspectives
Advances in carbamate chemistry may expand the utility of this compound in targeted drug delivery and catalytic applications. Recent studies highlight its potential in synthesizing fluorinated analogs for PET imaging, leveraging the indazole scaffold’s rigidity . Collaborative efforts between academic and industrial laboratories are essential to unlock novel functionalities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume